3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H11BrClFO3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated benzaldehyde derivative. It is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Benzylation: The attachment of the 2-chloro-4-fluorobenzyl group to the benzene ring through an ether linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the halogen atoms (bromine, chlorine, fluorine) with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.
Scientific Research Applications
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of halogenated benzaldehyde derivatives.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide
- Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate
- 4-Chloro-3-fluorobenzyl bromide
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the specific combination of halogen atoms and functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)4-12(16)15(14)21-8-10-2-3-11(18)6-13(10)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNGGRQICLNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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